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Compound of Interest

Compound Name: Oxirene

Cat. No.: B085696

This technical support center provides essential information, troubleshooting guides, and
detailed protocols for researchers investigating the computational and experimental existence
of oxirene. For decades, this highly strained, antiaromatic molecule has been a subject of
intense debate, primarily questioning whether it can exist as a true intermediate or is merely a
fleeting transition state.[1][2] Recent experimental breakthroughs have provided strong
evidence for its existence, reshaping the focus of ongoing research.[3][4]

Frequently Asked Questions (FAQs)
Q1: What is oxirene and why is it scientifically significant?

Al: Oxirene (c-C2Hz20) is a heterocyclic molecule with a three-membered ring containing two
carbon atoms and one oxygen atom.[1] Its significance stems from several key properties:

e High Ring Strain: The three-membered ring forces bond angles far from their ideal values,
making the molecule highly energetic.

o Huckel Antiaromaticity: It possesses 4Tt electrons, which makes it electronically unstable and
highly reactive.[1]

» Role in Reaction Mechanisms: It has long been proposed as a key, yet elusive, intermediate
in the Wolff rearrangement, a fundamental reaction in organic chemistry that converts o-
diazoketones into ketenes.[5][6]
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Q2: What is the core of the "oxirene computational existence problem"?

A2: The problem centers on whether oxirene is a genuine intermediate or merely a transition
state on the C2H20 potential energy surface.[2]

¢ An intermediate corresponds to a local minimum on the potential energy surface. It has a
finite, albeit potentially very short, lifetime and, in principle, can be isolated or detected.[7][8]

e Atransition state is an energy maximum along a reaction coordinate. It represents the
highest energy point as reactants convert to products, has a fleeting existence (lasting only
for the duration of a bond vibration), and cannot be isolated.[9] For many years, numerous
computational studies using lower levels of theory failed to find a local energy minimum for
oxirene, suggesting it was only a transition state for the interconversion of its isomers.[2]

Q3: Has the existence of oxirene been experimentally proven?

A3: Yes. In a significant 2023 study, researchers reported the first unambiguous gas-phase
detection of the oxirene molecule.[3][10] The team synthesized oxirene in low-temperature (5
K) ices and identified it using photoionization reflectron time-of-flight mass spectrometry (PI-
ReTOF-MS) upon sublimation.[4] This discovery provides definitive evidence that oxirene can
exist as a stable molecule with a measurable lifetime (at least 8 £ 2 microseconds in their
experiment), resolving a long-standing chemical mystery.[3]

Q4: What are the primary isomers of oxirene and how do their energies compare?

A4: The C2H20 potential energy surface features several isomers. The most relevant are
ketene (H2CCO), formylcarbene (HC(O)CH), and ethynol (HCCOH). Computationally, ketene is
the most stable isomer by a significant margin.[11][12] High-level calculations place oxirene at
a much higher energy, explaining its instability and tendency to rearrange.

Computational Troubleshooting Guide

This guide addresses common issues encountered during quantum chemical simulations of

oxirene.

Q1: My geometry optimization of oxirene collapses into the ketene structure. How can |
prevent this?
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Al: This is a common outcome due to oxirene's shallow potential energy well.

e Use High-Level Theory: Standard Density Functional Theory (DFT) with some common
functionals may not be sufficient to locate the minimum. Use robust, high-accuracy methods
like Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)).[11]
Wavefunction-based methods like MP2 can also be more reliable than some DFT functionals
for such strained systems.[13]

o Choose an Adequate Basis Set: Employ a sufficiently large and flexible basis set, such as
Dunning's correlation-consistent sets (e.g., cc-pVTZ, aug-cc-pVTZ), to accurately describe
the electronic structure.

o Start with C2v Symmetry: Ensure your initial input geometry for oxirene is perfectly
symmetric (Czv). This helps the optimization algorithm search for the correct stationary point
on the potential energy surface. Any initial asymmetry can bias the calculation towards the
more stable ketene isomer.

Q2: My calculation finished, but a frequency analysis shows one imaginary frequency. What
does this indicate?

A2: A single imaginary frequency confirms that the structure you found is not a minimum but a
first-order saddle point, i.e., a transition state.[9] The vibrational mode associated with this
imaginary frequency shows the atomic motions along the reaction coordinate that leads away
from the transition state, typically towards ring-opening to form formylcarbene, which then
rapidly rearranges to ketene. To find the true intermediate, you must use a more accurate
computational method as described in Q1.

Q3: How do I definitively confirm that my calculated oxirene structure is a true intermediate?

A3: You must satisfy two computational criteria:

e Successful Geometry Optimization: The optimization algorithm must converge to a stationary
point on the potential energy surface.

o All Real Frequencies: A subsequent vibrational frequency calculation, performed at the exact
same level of theory, must yield zero imaginary frequencies (NImag=0). This proves the
stationary point is a local energy minimum.[8]
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Data Presentation
Table 1: Calculated Relative Energies of C2H20 Species

This table summarizes the relative energies (in kJ/mol) of oxirene and the transition state (TS)
for its ring-opening, relative to the most stable isomer, ketene. Data is illustrative and based on
representative high-level computations from the literature.[3][11]

Species Method/Basis Set Relative Energy (kJ/mol)
Ketene CCSD(T)/cc-pvQz 0.0 (Reference)

Oxirene CCSD(T)/cc-pvQz ~325

Ring-Opening TS CCSD(T)/cc-pvQz ~335

Formylcarbene CCSD(T)/cc-pvQz ~330

Note: Energies are highly sensitive to the level of theory. Zero-point vibrational energy (ZPVE)
corrections can also influence the relative ordering and barrier heights.[12]

Table 2: Key Calculated Vibrational Frequencies for
Oxirene

Spectroscopic identification relies on matching experimental spectra to predicted vibrational
frequencies. Below are representative harmonic frequencies (in cm~1) for oxirene calculated at

a high level of theory.
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Vibrational Mode Symmetry Frequency (cm™?) Description

Symmetric C-H

Vi ai ~3250
Stretch
V2 a1 ~1800 C=C Stretch
Symmetric Ring
V3 a1 ~1050 ]
Deformation
Asymmetric C-H
Va b2 ~3200
Stretch
Vs b2 ~950 Asymmetric C-H Rock
Asymmetric Ring
Ve b2 ~700 ]
Deformation
Protocols

Protocol 1: High-Accuracy Computational Investigation
of Oxirene

This protocol outlines the steps to computationally verify oxirene as a true energy minimum
using common quantum chemistry software (e.g., Gaussian).

o Construct Initial Geometry: Create an input file with oxirene coordinates enforcing Czv
symmetry.

» Select Method and Basis Set: Choose a high-accuracy level of theory.
o Example Keyword: # CCSD(T)/aug-cc-pVTZ

o Perform Geometry Optimization: Run a geometry optimization to find the nearest stationary
point.

o Example Keyword: Opt

» Verify Convergence: Ensure the optimization job terminates normally and meets all
convergence criteria.
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o Perform Frequency Analysis: Using the optimized geometry from the previous step, run a
frequency calculation at the identical level of theory.

o Example Keyword: Freq

e Analyze Results: Check the output of the frequency calculation. The structure is a true
intermediate if and only if the line "NImag="reads 0. If itis 1 or more, the structure is a
saddle point.

Protocol 2: Conceptual Workflow for Experimental
Detection via Matrix Isolation

This protocol is based on the successful gas-phase detection of oxirene.[3][4]

o Matrix Preparation: Co-deposit a precursor mixture (e.g., acetaldehyde and methanol) onto a
cryogenic surface (e.g., a silver mirror) held at ~5-10 K inside a high-vacuum chamber.

 In-Situ Generation: Irradiate the ice with energetic electrons. This process cleaves weaker
bonds in the precursor molecules to generate key reactive species, such as ketene, in situ.

» Isomerization and Trapping: The energy from electron bombardment induces the
isomerization of ketene to oxirene. The newly formed, highly energetic oxirene is
immediately stabilized ("trapped") by transferring its excess internal energy to the vibrational
modes of the surrounding methanol matrix, preventing its immediate decomposition.[3]

o Temperature Programmed Desorption (TPD): Slowly and linearly heat the cryogenic surface.
As the temperature rises, molecules sublime from the ice into the gas phase.

» Isomer-Specific Detection: Couple the TPD process with a sensitive, isomer-specific mass
spectrometer, such as a photoionization reflectron time-of-flight (PI-ReTOF) instrument. Use
a soft ionization source (e.g., vacuum ultraviolet light) tuned to an energy that selectively
ionizes oxirene without causing fragmentation, allowing its mass-to-charge ratio to be
cleanly detected.

Visualizations
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The Central Question

Is Oxirene a true intermediate?

YES 0]
(Shallow Well) (Saddle Point)

Two Posdibilities on the Potential Energy Surface

Intermediate Transition State

Exists in a local energy minimum
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Click to download full resolution via product page

Caption: A diagram illustrating the core dilemma of the oxirene existence problem.
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1. Define C2v Geometry
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Caption: Computational workflow for verifying the nature of an oxirene stationary point.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b085696?utm_src=pdf-body-img
https://www.benchchem.com/product/b085696?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Simplified Wolff Rearrangement
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Click to download full resolution via product page

Caption: Simplified reaction pathway showing oxirene's role in the Wolff rearrangement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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